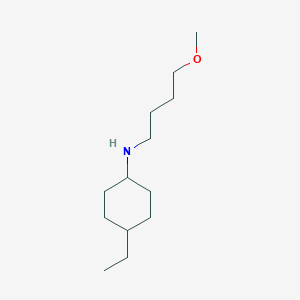
4-ethyl-N-(4-methoxybutyl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-N-(4-methoxybutyl)cyclohexan-1-amine is an organic compound with the molecular formula C13H27NO It is a cyclohexane derivative with an ethyl group at the 4-position and a methoxybutyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(4-methoxybutyl)cyclohexan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the ethyl and methoxybutyl groups.
Ethylation: Cyclohexanone is first ethylated using ethyl bromide in the presence of a base such as sodium hydride or potassium tert-butoxide.
Amination: The ethylated cyclohexanone is then reacted with 4-methoxybutylamine under reductive amination conditions, typically using a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for reagent addition and product isolation can further enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(4-methoxybutyl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
4-ethyl-N-(4-methoxybutyl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethyl-N-(4-methoxybutyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-ethyl-N-(4-methoxybutyl)cyclohexan-1-amine: Unique due to its specific substitution pattern on the cyclohexane ring.
4-ethylcyclohexan-1-amine: Lacks the methoxybutyl group, resulting in different chemical and biological properties.
N-(4-methoxybutyl)cyclohexan-1-amine: Lacks the ethyl group, leading to variations in reactivity and applications.
Uniqueness
This compound is unique due to the presence of both the ethyl and methoxybutyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H27NO |
|---|---|
Molecular Weight |
213.36 g/mol |
IUPAC Name |
4-ethyl-N-(4-methoxybutyl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H27NO/c1-3-12-6-8-13(9-7-12)14-10-4-5-11-15-2/h12-14H,3-11H2,1-2H3 |
InChI Key |
MJQMZTYLPWKIDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)NCCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13273151.png)
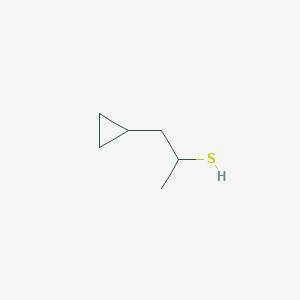
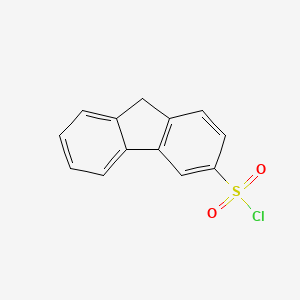

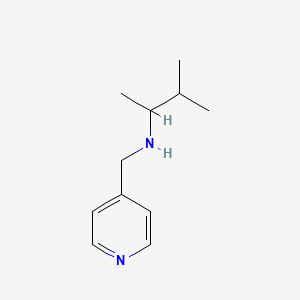
![4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride](/img/structure/B13273186.png)

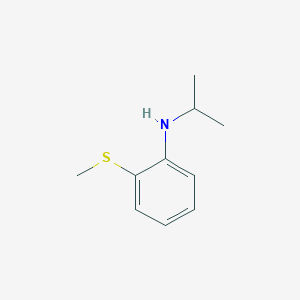
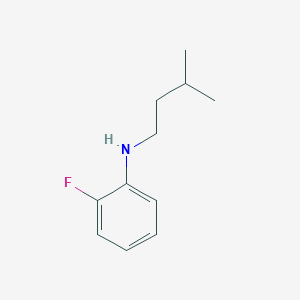
![[2-(Bromomethyl)cyclohexyl]benzene](/img/structure/B13273207.png)
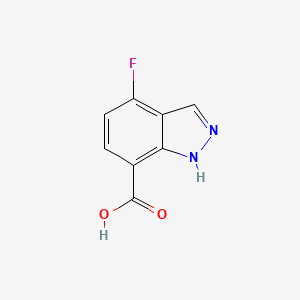
![6-Hydroxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13273221.png)
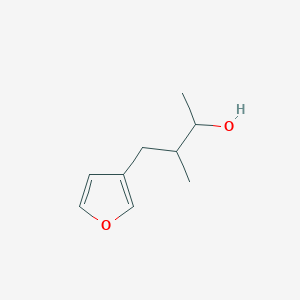
![N-{4-[(2-Methylpropyl)amino]phenyl}acetamide](/img/structure/B13273236.png)
